molecular formula C24H41NO3 B13413630 Pimaric acid (L) CAS No. 6980-90-1

Pimaric acid (L)

Cat. No.: B13413630
CAS No.: 6980-90-1
M. Wt: 391.6 g/mol
InChI Key: FYKCISRKXFIEQD-UHFFFAOYSA-N
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Description

Contextualization of Pimaric Acid within Diterpenoid Resin Acids Research

Pimaric acid is a naturally occurring organic compound classified as a diterpene resin acid. cymitquimica.com Resin acids are a class of complex molecules found in the resin of coniferous trees, where they are thought to play a defensive role against insects and pathogens. wikipedia.orgwikipedia.org These acids are broadly categorized into two main types based on their chemical structure: abietic-type and pimaric-type. google.comgoogle.com While abietic-type acids, such as abietic acid itself, feature a conjugated double bond system, pimaric-type acids are distinguished by having a methyl and a vinyl group at the C-13 position and two separate double bonds. google.comgoogle.comaeeisp.com

Pimaric acid is a prominent member of the pimarane-type diterpenoids and is a major constituent of rosin (B192284), a solid form of resin obtained from pines and other conifers. researchgate.netwikipedia.org It often co-occurs with other resin acids, including abietic acid, levopimaric acid, neoabietic acid, and isopimaric acid. google.comnih.gov The study of pimaric acid is intrinsically linked to the broader field of diterpenoid resin acid research, which has historical roots in the naval stores industry for applications like protecting wooden ships. nih.gov Modern research, however, has shifted towards understanding the biosynthesis, chemical properties, and diverse biological activities of these compounds. aeeisp.comnih.gov

The biosynthesis of pimaric acid, like other diterpene resin acids, originates from geranylgeranyl pyrophosphate (GGPP). vulcanchem.com Through a series of enzymatic cyclizations and oxidations involving diterpene synthases and cytochrome P450 enzymes, the pimarane (B1242903) skeleton is formed and subsequently modified to yield pimaric acid. nih.govvulcanchem.com This modular biosynthetic system allows for the production of a diverse array of resin acids in conifers. nih.gov

Historical and Current Significance of Pimaric Acid in Scientific Inquiry

Historically, pimaric acid was primarily of interest as a component of rosin, with its chemical properties influencing the characteristics of this commercially important material. wikipedia.orgwikipedia.org Early research focused on its isolation from natural sources and the elucidation of its chemical structure, including the stereochemical relationships between its enantiomers. vulcanchem.com The name "pimaric" itself is derived from Pinus maritima, a synonym for the cluster pine (Pinus pinaster), from which the acid was isolated. merriam-webster.com

In recent years, the scientific significance of pimaric acid has expanded considerably due to its diverse and potent biological activities. aeeisp.comcaf.ac.cn Researchers are actively investigating its potential as an anti-inflammatory, antimicrobial, and anticancer agent. ontosight.aiontosight.aiontosight.ai Studies have shown that pimaric acid can inhibit the growth of various cancer cell lines, including human ovarian cancer and brain tumor cells. medchemexpress.comfrontierspartnerships.org Its anticancer effects are believed to be mediated through mechanisms such as inducing endoplasmic reticulum stress, caspase-dependent apoptosis, and cell cycle arrest. medchemexpress.comfrontierspartnerships.org

Furthermore, pimaric acid has demonstrated antimicrobial activity against certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents. ontosight.aiontosight.ai Its anti-inflammatory properties are also under investigation, with research indicating it can inhibit the production of pro-inflammatory cytokines. ontosight.ai The compound's potential to reduce vasoconstriction and its anti-atherosclerotic activity are also areas of active research. medchemexpress.comtheclinivex.com This growing body of research highlights the transition of pimaric acid from a simple component of pine resin to a molecule of significant interest for its potential applications in medicine and biotechnology. ontosight.ai

Detailed Research Findings

Chemical and Physical Properties

Pimaric acid is a tricyclic diterpenoid with the chemical formula C₂₀H₃₀O₂. ontosight.ai It presents as a white to pale yellow solid and is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695), acetone (B3395972), and ether. cymitquimica.comwikipedia.org

PropertyValueSource
Molecular FormulaC₂₀H₃₀O₂ cymitquimica.comontosight.aibiosynth.com
Molecular Weight302.45 g/mol ontosight.aibiosynth.com
AppearanceWhite, crystalline solid ontosight.ai
Melting Point~155-160°C ontosight.ai
SolubilitySparingly soluble in water; Soluble in ethanol, acetone, ether cymitquimica.comwikipedia.org

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of pimaric acid. Infrared (IR) spectroscopy of pimaric acid reveals characteristic bands corresponding to its functional groups. The presence of a carboxylic acid is indicated by a band around 1696-1698 cm⁻¹, while bands related to the vinyl group appear at approximately 1408 cm⁻¹, 995 cm⁻¹, and 908 cm⁻¹. cdnsciencepub.com A band around 825 cm⁻¹ is indicative of the trisubstituted double bond. cdnsciencepub.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The trimethylsilyl (B98337) (TMS) derivative of pimaric acid is often used for gas chromatography-mass spectrometry (GC-MS) analysis. nist.gov

Spectroscopic TechniqueKey ObservationsSource
Infrared (IR) SpectroscopyCarboxylic acid (-COOH) at ~1696-1698 cm⁻¹, Vinyl group at ~1408, 995, 908 cm⁻¹, Trisubstituted double bond at ~825 cm⁻¹ cdnsciencepub.com
Mass Spectrometry (MS)Molecular weight determination and fragmentation pattern analysis, often as a TMS derivative for GC-MS nist.govspectrabase.com

Biological Activities

A significant body of research has focused on the diverse biological activities of pimaric acid, highlighting its therapeutic potential.

Anticancer Activity: Pimaric acid has demonstrated cytotoxic effects against various human cancer cell lines. ontosight.ai It has been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cell migration in human ovarian cancer cells. medchemexpress.comfrontierspartnerships.org Studies have also reported its ability to kill brain tumor cells. frontierspartnerships.org The National Cancer Institute has screened pimaric acid for its cytotoxic activity against 60 human cancer cell lines. ontosight.ai

Anti-inflammatory Activity: The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. ontosight.ai It has also been shown to have an inhibitory effect on the production of matrix metalloproteinase-9 (MMP-9), which is involved in inflammation. medchemexpress.com

Antimicrobial Activity: Pimaric acid possesses antimicrobial properties against certain bacteria and fungi, suggesting its potential use in developing new antimicrobial treatments. ontosight.aiontosight.ai It has also been investigated for its potential in treating oral microbial infections. theclinivex.com

Other Activities: Research has also pointed to other potential therapeutic applications, including anti-atherosclerotic activity through the inhibition of smooth muscle cell migration and a reduction in vasoconstriction. medchemexpress.comtheclinivex.com

Biological ActivityKey FindingsSource(s)
AnticancerInduces apoptosis, cell cycle arrest, and inhibits migration in ovarian cancer cells; cytotoxic to brain tumor cells. ontosight.aimedchemexpress.comfrontierspartnerships.org
Anti-inflammatoryInhibits pro-inflammatory cytokine production and MMP-9 production. ontosight.aimedchemexpress.com
AntimicrobialActive against certain bacteria and fungi; potential for treating oral infections. ontosight.aiontosight.aitheclinivex.com
CardiovascularReduces vasoconstriction; shows anti-atherosclerotic potential. medchemexpress.comtheclinivex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6980-90-1

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid;2-amino-2-methylpropan-1-ol

InChI

InChI=1S/C20H30O2.C4H11NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;1-4(2,5)3-6/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);6H,3,5H2,1-2H3

InChI Key

FYKCISRKXFIEQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C.CC(C)(CO)N

Origin of Product

United States

Biosynthesis and Mechanistic Pathways of Pimaric Acid in Biological Systems

Ecological and Biological Roles of Pimaric Acid in Organisms

Pimaric Acid in Conifer Defense Mechanisms against Herbivory

Conifers deploy a sophisticated defense strategy against herbivory that involves a complex mixture of secondary metabolites, with terpenoid-based oleoresins being a primary component. Pimaric acid, as a constituent of this resin, contributes to the protection of conifers from bark-feeding insects and other herbivores. The presence of pimaric acid and other resin acids in the bark and cambium of conifers presents a challenging chemical barrier for herbivores to overcome.

Conifers can mount an induced defense response following an attack by insect herbivores, which involves changes in the concentration and composition of oleoresin. This response is often localized to the site of damage and can be specific to the identity of the herbivore. The signaling pathways involving phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are known to mediate these induced defenses. The jasmonic acid pathway is primarily associated with defense against chewing insects, while the salicylic acid pathway is more commonly linked to responses against pathogens and sucking insects. Current time information in Denver, CO, US.nih.gov

A study on the induced chemical defenses of two pine species, Pinus pinaster and Pinus radiata, against the pine processionary caterpillar (Thaumetopoea pityocampa) revealed species-specific changes in resin acid profiles. In Pinus pinaster needles, feeding by the pine processionary caterpillar led to a significant reduction in the concentration of pimaric acid, which was the only resin acid to show such a change. This suggests a targeted effect of herbivory on the metabolism of this specific defensive compound. In contrast, in Pinus radiata, the same herbivore induced a reduction in other resin acids, namely sandaracopimaric, isopimaric, and dehydroabietic acids. The table below summarizes the changes observed in Pinus pinaster.

Table 1: Effect of Pine Processionary Caterpillar Herbivory on Pimaric Acid Concentration in Pinus pinaster Needles
TreatmentPimaric Acid Concentration ChangeSignificance
Control (No Herbivory)BaselineN/A
Pine Caterpillar Feeding-39%Significant Reduction

The induction of these defense responses is believed to be regulated by complex signaling networks. Wounding by herbivores typically triggers the jasmonic acid pathway, leading to the accumulation of defense-related proteins and secondary metabolites. nih.gov Exogenous application of methyl jasmonate (MeJA), a derivative of jasmonic acid, has been shown to induce the formation of traumatic resin ducts in Norway spruce (Picea abies), enhancing the tree's defensive capacity. frontiersin.org While the direct induction of pimaric acid synthesis by jasmonic acid in response to herbivory is an area of ongoing research, the established role of the JA pathway in inducing systemic resistance in pines strongly suggests its involvement. nih.gov

Direct research specifically detailing the role of pimaric acid in mediating interactions with the plant-associated microbiome is limited. However, it is plausible that resin acids, including pimaric acid, which are present in various tree tissues, help shape the composition of these microbial communities. By creating a specific chemical environment, these compounds may favor the colonization by beneficial microbes while inhibiting pathogenic ones.

Studies on pine wilt disease, caused by the pine wood nematode (Bursaphelenchus xylophilus), have shown that infection leads to significant shifts in the endophytic microbial communities of pines. frontiersin.orgnih.gov The chemical profile of the host tree, which includes pimaric acid, likely plays a role in these dynamic interactions, although the specific contribution of pimaric acid has yet to be fully elucidated. The complexity of these interactions suggests that the defensive role of pimaric acid may extend beyond direct toxicity to herbivores and pathogens to also influencing the symbiotic and antagonistic relationships within the plant's microbiome.

Pimaric Acid in Plant Defense against Microbial Pathogens

Pimaric acid is also a key player in the defense of conifers against a range of microbial pathogens, including fungi and bacteria. The antifungal and antibacterial properties of pimaric acid and its derivatives have been demonstrated in several studies. These compounds can inhibit the growth of pathogens and, in some cases, prevent the formation of biofilms, which are protective communities of microorganisms.

The mechanism of action of pimaric acid against microbial pathogens is thought to involve the disruption of cellular membranes. Research on the antibacterial activity of pimaric acid against Paenibacillus larvae, the causative agent of American foulbrood in bees, has shown that the compound disrupts the plasma membrane of the bacteria. This disruption leads to the leakage of cellular contents, ultimately causing cell death. nih.govmaxapress.com A similar mechanism has been proposed for 4-epi-pimaric acid against oral cavity pathogens, where it caused increased uptake of propidium iodide and leakage of materials that absorb at 260 and 280 nm, indicative of cytoplasmic membrane damage. frontiersin.org It is likely that this membrane-disrupting activity is also effective against plant pathogenic fungi and bacteria.

The table below summarizes the demonstrated antimicrobial activity of pimaric acid and its derivatives against various pathogens.

Table 2: Antimicrobial Activity of Pimaric Acid and its Derivatives
CompoundTarget PathogenObserved EffectProposed Mechanism of Action
Pimaric acidPaenibacillus larvaeAntibacterial activity (MIC of 6.25 µg/ml) and inhibition of biofilm formation. nih.govmaxapress.comDisruption of the plasma membrane, leading to leakage of cellular material. nih.govmaxapress.com
4-epi-pimaric acidOral cavity pathogens (e.g., Streptococcus mutans)Antibacterial (MIC range of 4-16 μg/ml) and anti-biofilm activity. frontiersin.orgDisruption of the cytoplasmic membrane structure. frontiersin.org
Pine Extracts (containing pimaric acid)Fusarium circinatum (causes pine pitch canker)Antifungal activity. koreascience.krNot specified, but likely involves membrane disruption or other cytotoxic effects.

The presence of pimaric acid in the oleoresin of conifers provides a constitutive chemical barrier against the initial stages of pathogen invasion. Upon wounding or infection, the induced production of resin can further enhance this defense, delivering higher concentrations of pimaric acid and other toxic compounds to the site of attack.

Advanced Research on Biological Activities and Molecular Mechanisms of Pimaric Acid

Anti-Atherosclerotic Mechanisms of Pimaric Acid

Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular disease. Research has highlighted the potential of pimaric acid in combating atherosclerosis through several key mechanisms. nih.gov

Inhibition of Matrix Metalloproteinase-9 (MMP-9) Production

Matrix metalloproteinase-9 (MMP-9) is an enzyme that plays a crucial role in the degradation of the extracellular matrix, a process implicated in the development of atherosclerosis. nih.govcabidigitallibrary.org Studies have shown that pimaric acid, isolated from Aralia cordata, effectively inhibits the production of MMP-9 in human aortic smooth muscle cells (HASMCs) induced by tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This inhibitory action is achieved through the downregulation of MMP-9 mRNA transcription. cabidigitallibrary.orgresearchgate.netchemfaces.com The reduction in MMP-9 expression and protein levels by pimaric acid suggests its potential in preventing the breakdown of arterial walls. medchemexpress.commedchemexpress.com

Modulation of Human Aortic Smooth Muscle Cell (HASMC) Migration

The migration of human aortic smooth muscle cells (HASMCs) is a key event in the formation of atherosclerotic plaques. nih.gov Pimaric acid has been demonstrated to inhibit the migration and invasion of HASMCs stimulated by TNF-α in a dose-dependent manner. nih.govcabidigitallibrary.orgresearchgate.net This effect is closely linked to its ability to suppress MMP-9 production, as MMP-9 is involved in facilitating cell movement. researchgate.net By hindering the migration of these cells, pimaric acid may help to prevent the thickening of arterial walls characteristic of atherosclerosis.

Regulation of NF-κB and AP-1 Transcription Factors

Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are transcription factors that regulate the expression of various genes involved in inflammation and cellular processes related to atherosclerosis. researchgate.netplos.org Research has revealed that pimaric acid treatment leads to a decrease in the binding activity of both NF-κB and AP-1 in HASMCs. nih.govcabidigitallibrary.orgresearchgate.netchemfaces.com Specifically, pimaric acid reduces the nuclear levels of key proteins such as NF-κB p65, c-Fos, p-c-Jun, Jun-D, and p-ATF2. researchgate.netchemfaces.com This downregulation of NF-κB and AP-1 signaling pathways is a critical mechanism through which pimaric acid exerts its anti-atherosclerotic effects, as these pathways are upstream regulators of MMP-9 expression and HASMC migration. researchgate.netplos.org

Anti-inflammatory Actions of Pimaric Acid

Pimaric acid exhibits notable anti-inflammatory properties, making it a compound of interest for inflammatory conditions. ontosight.aibiosynth.com Its mechanisms of action involve the modulation of key inflammatory mediators. psu.edu

Impact on Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. Pimaric acid has been shown to inhibit the production of these crucial mediators. ontosight.aiacs.org For instance, pimaradienoic acid, a related pimarane (B1242903) diterpene, has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β). acs.org This reduction in cytokine levels is associated with the inhibition of NF-κB activation, a central pathway in inflammation. acs.orgnih.gov By suppressing the synthesis of these inflammatory molecules, pimaric acid can help to dampen the inflammatory cascade. ontosight.ai

Antimicrobial and Anti-biofilm Research on Pimaric Acid

In addition to its anti-atherosclerotic and anti-inflammatory activities, pimaric acid has demonstrated significant potential as an antimicrobial and anti-biofilm agent. ontosight.aiontosight.aicaf.ac.cn

Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial treatments. unimi.it Pimaric acid and its derivatives have shown efficacy against a range of pathogens. For example, 4-epi-pimaric acid has displayed antibacterial and anti-biofilm capabilities against oral pathogens. chemfaces.comtheclinivex.com It has been found to inhibit biofilm formation by Streptococcus mutans at concentrations below those that inhibit bacterial growth. unimi.itscispace.comnih.gov Confocal microscopy has revealed that this inhibition involves preventing the clumping and attachment of the bacteria. chemfaces.comunimi.it

Furthermore, pimaric acid has been shown to be effective against Paenibacillus larvae, the causative agent of American foulbrood in bees. tandfonline.com It exhibits a minimal inhibitory concentration (MIC) of 6.25 µg/ml against this bacterium. tandfonline.comresearchgate.net The mechanism of its antibacterial action appears to involve the disruption of the bacterial plasma membrane, leading to the leakage of cellular contents. tandfonline.comresearchgate.net Pimaric acid also inhibits the formation of Paenibacillus larvae biofilms in a dose-dependent manner. tandfonline.comresearchgate.net

Table 1: Antimicrobial and Anti-biofilm Activity of Pimaric Acid and its Derivatives

CompoundTarget OrganismActivityKey Findings
4-epi-Pimaric acidStreptococcus mutansAnti-biofilmInhibits clumping and attachment. chemfaces.comunimi.it
Pimaric acidPaenibacillus larvaeAntibacterialMIC of 6.25 µg/ml; disrupts plasma membrane. tandfonline.comresearchgate.net
Pimaric acidPaenibacillus larvaeAnti-biofilmInhibits biofilm formation in a dose-dependent manner. tandfonline.comresearchgate.net

Antibacterial Efficacy Against Specific Microbial Strains

Pimaric acid has demonstrated notable antibacterial activity against a range of bacterial pathogens. ontosight.ai Research has shown its efficacy against both Gram-positive and Gram-negative bacteria. rekonmed.de

One significant finding is its activity against Paenibacillus larvae, the causative agent of American foulbrood disease in bees. In one study, pimaric acid exhibited a minimal inhibitory concentration (MIC) of 6.25 µg/ml against this bacterium. researchgate.net An agar (B569324) diffusion test further confirmed this activity, showing an inhibitory zone of 10 to 14 mm. researchgate.net

Studies have also highlighted the efficacy of pimaric acid and its derivatives against oral pathogens. For instance, 4-epi-pimaric acid, isolated from Aralia cachemirica, showed MIC values ranging from 4-16 μg/ml against various oral cavity pathogens. researchgate.netmdpi.com It was particularly effective against Streptococcus mutans, a key bacterium involved in the formation of dental biofilms. researchgate.netresearchgate.net Furthermore, isopimaric acid has demonstrated activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). mdpi.com

The following table summarizes the antibacterial activity of pimaric acid and its derivatives against specific microbial strains.

CompoundMicrobial StrainActivityReference
Pimaric acidPaenibacillus larvaeMIC: 6.25 µg/ml researchgate.net
4-epi-Pimaric acidStreptococcus mutansMIC: 4-16 μg/ml researchgate.netmdpi.com
Isopimaric acidMultidrug-resistant Staphylococcus aureus (MRSA)MIC: 32-64 µg/mL mdpi.com

Antifungal Activities

In addition to its antibacterial properties, pimaric acid and related compounds have been investigated for their antifungal potential. ontosight.aiontosight.ai Studies have shown that rosin (B192284), of which pimaric acid is a component, exhibits antifungal activity against various fungi. researchgate.netcabidigitallibrary.org

Research has demonstrated the inhibitory effects of pimaric acid derivatives against molds. For example, propylene (B89431) pimaric acid ethanolamine (B43304) ester quaternary ammonium (B1175870) salts displayed significant antifungal activity in laboratory tests. researchgate.net These compounds were effective against Trichoderma viride. researchgate.net Furthermore, coniferous rosin has shown strong microbicidal effects against yeasts like Candida albicans. rekonmed.de Pimaric acid has also been identified in plant extracts that show inhibitory activity against Fusarium oxysporum f. sp. cubense, the fungus responsible for Panama disease in bananas. aloki.hu

Mechanisms of Biofilm Inhibition and Disruption by Pimaric Acid

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antimicrobial agents. Pimaric acid and its derivatives have been shown to inhibit the formation of and disrupt existing biofilms. researchgate.net

The mechanism of biofilm inhibition by pimaric acid involves preventing the initial attachment and clumping of bacterial cells. researchgate.net For example, 4-epi-pimaric acid was found to inhibit the clumping and attachment of S. mutans, a crucial step in the formation of dental plaque. researchgate.netnih.gov Pimaric acid has also been shown to inhibit the formation of Paenibacillus larvae biofilms in a dose-dependent manner. researchgate.netresearchgate.net

A key mechanism behind the antimicrobial and antibiofilm activity of pimaric acid is its ability to disrupt the cytoplasmic membrane of bacterial cells. researchgate.netresearchgate.net This disruption leads to the leakage of intracellular components, ultimately causing cell death.

Studies on Paenibacillus larvae have shown that treatment with pimaric acid leads to the leakage of materials that absorb light at 260 nm and 280 nm, which is indicative of nucleic acids and proteins, respectively, confirming the rupture of the cell membrane. researchgate.netresearchgate.net Similarly, 4-epi-pimaric acid was found to disrupt the cytoplasmic membrane of S. mutans. researchgate.net This disruption of membrane integrity is a critical factor in the compound's ability to prevent biofilm formation and eradicate established biofilms. mdpi.com

Investigational Anticancer Properties of Pimaric Acid

Pimaric acid has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic effects on various cancer cell lines. ontosight.aifrontierspartnerships.orgontosight.ai Studies have shown that pimaric acid can induce cell death in cancer cells while exhibiting lower toxicity towards normal cells. frontierspartnerships.orgnih.gov

Research on human ovarian cancer cells (PA-1) revealed that pimaric acid induced cytotoxicity in a dose-dependent manner. frontierspartnerships.orgnih.gov Morphological changes associated with cell death, such as cell shrinkage and membrane blebbing, were observed in treated cancer cells. medchemexpress.com

One of the primary mechanisms through which pimaric acid exerts its anticancer effects is the induction of apoptosis, or programmed cell death. frontierspartnerships.orgnih.gov This process is a crucial target for cancer therapies as it eliminates cancerous cells in a controlled manner.

In human ovarian cancer cells (PA-1), pimaric acid treatment led to an increase in the number of apoptotic cells. frontierspartnerships.org This was confirmed by staining techniques that identify apoptotic cells and DNA damage. frontierspartnerships.orgnih.gov

The apoptotic process induced by pimaric acid has been shown to be dependent on caspases, a family of proteases that are central to the execution of apoptosis. frontierspartnerships.orgnih.gov

In studies involving human ovarian cancer cells, treatment with pimaric acid resulted in the activation of a caspase-dependent apoptotic cascade. frontierspartnerships.orgnih.govcancerbiomed.org This was evidenced by the increased expression of pro-apoptotic proteins such as Bax and caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2. frontierspartnerships.orgnih.govresearchgate.net The activation of caspase-3 is a key step in the final stages of apoptosis. This caspase-dependent mechanism underscores the potential of pimaric acid as a pro-apoptotic agent in cancer therapy. frontierspartnerships.org

The following table summarizes the effects of pimaric acid on key apoptotic proteins in the PA-1 human ovarian cancer cell line.

ProteinFunctionEffect of Pimaric Acid TreatmentReference
BaxPro-apoptoticIncreased expression frontierspartnerships.orgnih.govresearchgate.net
Bcl-2Anti-apoptoticDecreased expression frontierspartnerships.orgnih.govresearchgate.net
Caspase-3Executioner caspaseIncreased expression frontierspartnerships.orgnih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

Modulation of Apoptosis-Associated Proteins (e.g., BAX, p-53, Caspase-3, BCL-2)

Pimaric acid has been shown to induce apoptosis in cancer cells through the modulation of key proteins involved in the apoptotic cascade. frontierspartnerships.orgnih.gov Research on human ovarian cancer cells (PA-1) demonstrated that treatment with pimaric acid leads to a significant increase in the expression of pro-apoptotic proteins. frontierspartnerships.orgnih.gov

Western blotting analysis revealed an enhanced expression of BAX, p-53, and caspase-3. frontierspartnerships.orgnih.gov Conversely, the expression of the anti-apoptotic protein BCL-2 was markedly diminished following pimaric acid exposure. frontierspartnerships.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins creates a cellular environment that favors programmed cell death. The induction of apoptosis by pimaric acid is a caspase-dependent process, highlighting the compound's ability to activate this critical family of proteases. frontierspartnerships.orgnih.gov

Table 1: Effect of Pimaric Acid on Apoptosis-Associated Proteins in PA-1 Ovarian Cancer Cells

Protein Effect of Pimaric Acid Treatment Role in Apoptosis
BAX Increased expression frontierspartnerships.orgnih.gov Pro-apoptotic
p-53 Increased expression frontierspartnerships.orgnih.gov Pro-apoptotic
Caspase-3 Increased expression frontierspartnerships.orgnih.gov Pro-apoptotic (Executioner caspase)
BCL-2 Decreased expression frontierspartnerships.orgnih.gov Anti-apoptotic

Cell Cycle Arrest Induced by Pimaric Acid

In addition to inducing apoptosis, pimaric acid exhibits antiproliferative effects by causing cell cycle arrest in cancer cells. frontierspartnerships.orgnih.govmedchemexpress.com Studies on human ovarian cancer cells (PA-1) have shown that pimaric acid treatment leads to a dose-dependent arrest of the cell cycle at the G2/M phase. frontierspartnerships.orgnih.gov

Flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the number of cells in the G0/G1 and S phases. frontierspartnerships.org This indicates that pimaric acid interferes with the cellular processes that govern the transition from the G2 phase to mitosis, thereby halting cell division. Further validation through western blotting showed a significant decrease in the expression of Cyclin-B1, a key regulatory protein for the G2/M transition, after treatment with pimaric acid. frontierspartnerships.org

Anti-migratory Effects on Cancer Cells

The metastatic spread of cancer is a major cause of mortality, and the inhibition of cancer cell migration is a key therapeutic goal. Pimaric acid has demonstrated specific anti-migratory effects on cancer cells. frontierspartnerships.orgnih.govmedchemexpress.com

In vitro wound healing assays performed on human ovarian cancer cells (PA-1) showed that pimaric acid significantly inhibits cell migration. frontierspartnerships.orgnih.gov This suggests that pimaric acid may interfere with the complex cellular machinery responsible for cell motility, including cytoskeletal dynamics and cell adhesion. Further research has indicated that pimaric acid can inhibit the migration of human aortic smooth muscle cells (HASMCs) by down-regulating the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is a crucial step in cell migration and invasion. nih.gov

Role of Endoplasmic Reticulum Stress in Pimaric Acid-Mediated Cytotoxicity

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which can trigger apoptosis if the stress is prolonged or severe. nih.govcancerbiomed.orgresearchgate.net Pimaric acid has been found to induce cytotoxicity in cancer cells by mediating ER stress. frontierspartnerships.orgnih.govnih.govcancerbiomed.org This ER stress-mediated apoptosis is a key component of pimaric acid's anticancer activity. nih.govcancerbiomed.org

The cellular response to ER stress, known as the unfolded protein response (UPR), is mediated by three main sensor proteins: PERK, IRE1, and ATF6. nih.govcancerbiomed.org Research has shown that pimaric acid treatment in human ovarian cancer cells leads to a significant increase in the expression of several key proteins involved in the ER stress response. frontierspartnerships.orgnih.gov

Western blotting analysis revealed a substantial upregulation in the levels of phosphorylated PERK (p-PERK), total PERK, activating transcription factor 4 (ATF4), C/EBP-homologous protein (CHOP), and inositol-requiring enzyme 1 (IRE1). frontierspartnerships.orgnih.gov The activation of the PERK/ATF4/CHOP pathway is a critical axis in inducing apoptosis under conditions of unresolved ER stress. nih.govcancerbiomed.org CHOP, in particular, plays a crucial role by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.govcancerbiomed.org The increased expression of these ER stress markers confirms that pimaric acid's cytotoxic effects are, at least in part, mediated through the induction of the UPR and subsequent ER stress-dependent apoptosis. frontierspartnerships.orgnih.govfrontiersin.org

Table 2: Upregulation of ER Stress-Related Proteins by Pimaric Acid

Protein Effect of Pimaric Acid Treatment Role in ER Stress Response
p-PERK Increased expression frontierspartnerships.orgnih.gov Activated sensor of the UPR
PERK Increased expression frontierspartnerships.orgnih.gov Sensor protein of the UPR
ATF-4 Increased expression frontierspartnerships.orgnih.gov Transcription factor downstream of PERK
CHOP Increased expression frontierspartnerships.orgnih.gov Pro-apoptotic transcription factor
IRE-1 Increased expression frontierspartnerships.orgnih.gov Sensor protein of the UPR

Pimaric Acid as a Modulator of Ion Channel Activity

Beyond its anticancer effects, pimaric acid is also recognized as a modulator of ion channel activity, which are crucial for a wide range of physiological processes. nih.govresearchgate.net

Pimaric acid has been identified as an activator of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.govresearchgate.netresearchgate.netmtroyal.ca These channels are expressed in various cell types, including vascular smooth muscle cells, and play a key role in regulating membrane potential and cellular excitability. researchgate.net

Studies have shown that pimaric acid increases BKCa channel currents in rat pulmonary arterial smooth muscle cells. nih.govresearchgate.net This activation of BKCa channels leads to membrane hyperpolarization, which in turn causes a decrease in cytosolic calcium concentration by inhibiting voltage-dependent Ca²⁺ channels (VDCCs). nih.govresearchgate.net The dual effect of BKCa channel activation and VDCC inhibition contributes to the vasorelaxant properties of pimaric acid. nih.govresearchgate.net The α and β1 subunits of the BKCa channel have been identified as being highly expressed in human pulmonary arterial smooth muscle cells, suggesting a potential target for pimaric acid's action. researchgate.net Furthermore, pimaric acid has been shown to open Shaker-type potassium channels, indicating a broader activity on voltage-gated potassium channels. rupress.org

Inhibition of Voltage-Dependent Calcium Channels (VDCC)

Pimaric acid (PiMA) has been identified as an inhibitor of Voltage-Dependent Calcium Channels (VDCCs). Research demonstrates that PiMA can decrease VDCC currents, contributing to its vasorelaxant effects. researchgate.netconfederationcollege.canih.gov In studies on rat pulmonary arterial smooth muscles (PASMs), PiMA was shown to reduce the cytosolic increase in Ca²⁺ concentration induced by high K⁺. researchgate.netconfederationcollege.canih.gov This action is part of a dual effect, where PiMA simultaneously activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels while inhibiting VDCCs. researchgate.netconfederationcollege.camdpi.com The specific subunits of the VDCCs affected by this inhibition have been identified as α1C/α1D/β2/β3. researchgate.netconfederationcollege.canih.gov This combined action leads to muscle relaxation and a reduction in vasoconstriction, highlighting its potential in the context of conditions related to vascular tension. researchgate.netmdpi.com

The inhibitory effect of PiMA on VDCCs is a key component of its mechanism for inducing vasodilation. researchgate.netconfederationcollege.ca By lowering calcium influx into smooth muscle cells, pimaric acid effectively counters vasoconstriction induced by agents like high potassium and endothelin-1. researchgate.netmdpi.com

Modulation of Voltage-Gated K⁺ (K_V) Channels

Pimaric acid is recognized as a modulator of several voltage-gated K⁺ (K_V) channels, generally acting as an opener. nih.govresearchgate.net Its modulatory activity extends to a range of recombinant rodent K_V channels, including K_V1.1, K_V1.2, K_V1.3, K_V1.4, K_V1.6, and K_V2.1. nih.govresearchgate.net The primary mechanism of action involves shifting the voltage-activation relationship (V₁/₂) of these channels toward lower, more negative potentials. nih.govresearchgate.netmdpi.com This enhancement of voltage sensitivity is particularly significant at low potentials (less than 0 mV). nih.govresearchgate.net Additionally, PiMA prolongs the half-decay times of deactivation (T₁/₂D) for these channels. nih.govresearchgate.net

Research suggests that pimaric acid, being a hydrophobic and negatively charged molecule, likely partitions into the lipid bilayer to interact with the channel's voltage-sensor domain (VSD) from the extracellular side. biorxiv.org It is proposed to stabilize the "up" or activated state of the S4 helix, the channel's primary voltage sensor, thereby promoting channel opening. biorxiv.org

Site-directed mutagenesis studies have provided insight into the molecular basis for PiMA's effects. The differential response between sensitive channels (like K_V1.1-K_V2.1) and insensitive ones (like K_V4.3) has been investigated. nih.govresearchgate.net These studies suggest that lipophilic residues within the S5 segment are critical. nih.govresearchgate.net Specifically, the phenylalanine residue at position 332 (Phe³³²) in K_V1.1 has been identified as a key site; its mutation to tyrosine mimics the effect of PiMA and abolishes further changes upon the addition of the compound. nih.govresearchgate.netmdpi.com This indicates that Phe³³² is crucial for the modulatory effects of pimaric acid on these K_V channels. nih.govresearchgate.net

Table 1: Effects of Pimaric Acid on Voltage-Gated K⁺ (K_V) Channels

Channel Subtype Observed Effect Molecular Mechanism Details
K_V1.1, K_V1.2, K_V1.3 Shifts voltage-activation to lower potentials; prolongs deactivation. nih.govresearchgate.net Enhances voltage sensitivity. nih.govresearchgate.net The effect is linked to lipophilic residues in the S5 segment, particularly Phe³³². nih.govresearchgate.netmdpi.com
K_V1.4, K_V1.6, K_V2.1 Shifts voltage-activation to lower potentials; prolongs deactivation. nih.govresearchgate.net Enhances voltage sensitivity. nih.govresearchgate.net
K_V4.3 No significant shift in voltage-activation relationship. nih.govresearchgate.net The difference in response compared to K_V1.1 is attributed to variations in the amino acid sequence in the S5 and S6 segments. nih.gov

Antioxidant Properties of Pimaric Acid

Pimaric acid has been reported to possess antioxidant properties. biosynth.comontosight.ai Studies have demonstrated its capacity to neutralize free radicals, which suggests a protective role against oxidative stress. This activity is considered a valuable biological property, with implications for preventing cellular damage associated with oxidative processes. For example, in an analysis of wood extracts from Juniperus excelsa ssp. polycarpos, pimaric acid was a major identified component in an acetone (B3395972) extract that showed moderate antioxidant activity (58.38%) in a DPPH assay. researchgate.net A partitioned fraction of this extract, also containing pimaric acid derivatives, exhibited even higher antioxidant activity (88.49%). researchgate.net

Free Radical Neutralization Mechanisms

The antioxidant activity of pimaric acid is attributed to its ability to neutralize free radicals. While detailed mechanistic studies specifically on pimaric acid are limited in the provided context, the general mechanism for phenolic and related compounds involves acting as primary antioxidants toward lipid radicals. researchgate.net Compounds with certain structural features can react with free radicals, such as the DPPH radical, leading to their neutralization. jcchems.commdpi.com The process often involves the donation of a hydrogen atom or an electron to the free radical, which stabilizes it and terminates the radical chain reaction. The discoloration of solutions containing free radicals, such as the change from green to yellow in an ABTS assay, can be an indicator of this neutralization process. researchgate.net

Pimaric Acid in Plant Growth Regulation Research

Research has explored the potential of pimaric acid and its isomers as plant growth regulators. Studies focusing on isopimaric acid, a diterpene closely related to pimaric acid, have shown significant effects on the growth of rice (Oryza sativa L.) seedlings. mdpi.comnih.gov

In one study, treatment with 25 µg/mL of isopimaric acid resulted in a notable increase in the shoot length, root length, and shoot weight of Nipponbare rice seedlings, with its activity at this concentration being higher than that of Gibberellin A3 (GA3). mdpi.com However, the effect was not uniform across all rice varieties; an analysis of 213 different inbred lines showed that 15.02% of varieties experienced increased growth, 15.96% showed decreased growth, and the majority (69.02%) were not significantly affected. mdpi.com This suggests that the regulatory effect is dependent on the genetic background of the plant. mdpi.com

The mechanism behind this growth promotion appears to be linked to the modulation of plant defense pathways. nih.govhilarispublisher.com Research indicates that isopimaric acid can influence the phytohormone pathway to rebalance (B12800153) the energy allocation between growth and defense. nih.gov Specifically, treatment with isopimaric acid led to a significant decrease in the concentration of the defense-related phytohormone abscisic acid (ABA). nih.govdntb.gov.ua This inhibition of defense pathways may allow the plant to allocate more resources to growth. hilarispublisher.com

Table 2: Effects of Isopimaric Acid on Rice Seedling Growth

Rice Variety Concentration Observed Effect
Nipponbare 25 µg/mL Increased shoot length (11.37% ± 5.05%), root length (12.96% ± 7.63%), and shoot weight (27.98% ± 10.88%). mdpi.com
213 Inbred Lines (Overall) 25 µg/mL 15.02% of varieties showed increased growth; 15.96% showed decreased growth; 69.02% showed no significant change. mdpi.com

Synthetic Strategies and Derivatization of Pimaric Acid

Isolation and Extraction Methodologies for Pimaric Acid from Natural Sources

Pimaric acid is primarily sourced from pine oleoresin or rosin (B192284), which typically contains a mixture of resin acids. The initial step in its isolation often involves the removal of neutral compounds like terpenes through methods such as recrystallization or solvent washing.

Conventional Solvent-Based Fractionation

Traditional methods for isolating pimaric acid rely on the differential solubility of resin acids. A common approach involves the fractional crystallization of the sodium salts of the mixed resin acids. For instance, a method described involves treating pine oleoresin with vacuum filtration to obtain fresh resin acids. These are then extracted with 80% ethanol (B145695), and the residue is recrystallized with 95% ethanol to yield a mixture of levopimaric acid and pimaric acid. This mixture is subsequently converted to its sodium salts, which can be recrystallized to isolate pimaric acid, albeit with a reported yield of only 3.3%. google.comgoogle.com

Another conventional technique is column chromatography. Crude resin acid extracts can be chromatographed on a silica (B1680970) gel column using a gradient elution system with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297) mixtures. pfcs.org.ph The fractions containing pimaric acid are then collected and can be further purified by repeated recrystallizations. pfcs.org.ph

Method Description Reported Yield Reference
Sodium Salt CrystallizationExtraction with ethanol, followed by recrystallization of sodium salts.3.3% google.comgoogle.com
Column ChromatographySeparation on silica gel with hexane-ethyl acetate gradient elution.Not specified pfcs.org.ph

Modernized Extraction Protocols

To improve the efficiency of the maleic anhydride-mediated separation, modern techniques have been developed. One patented method utilizes microwave irradiation to significantly reduce the reaction time from hours to under an hour. google.comgoogle.com This process involves mixing the refined resin acids with maleic anhydride (B1165640) in a lower fatty acid solvent, such as glacial acetic acid, and applying microwave energy. google.comgoogle.com After the reaction, the mixture is cooled to crystallize the maleopimaric acid adduct, which is then filtered off. The filtrate, containing the pimaric-type acids, is then processed to isolate the final product. google.comgoogle.com This modernized approach is characterized by higher yields, increased product content, and reduced environmental impact. google.com

Another modern approach is the use of ultra-high-performance supercritical fluid chromatography (UHPSFC), which offers a rapid and efficient method for the separation and quantification of various diterpene resin acids, including pimaric acid. researchgate.net This technique simplifies the analytical workflow and significantly reduces the consumption of organic solvents compared to conventional liquid chromatography. researchgate.net

Chemical Synthesis Approaches for Pimaric Acid and Analogs

While isolation from natural sources is the primary means of obtaining pimaric acid, chemical synthesis provides a route to its analogs and derivatives that may not be naturally available.

Synthesis of Phenanthrene (B1679779) Hydrocarbons Derived from Pimaric Acid

Early research into the structure of pimaric acid involved its degradation to known phenanthrene hydrocarbons. For example, d-pimaric acid was converted to pimanthrene (1,7-dimethylphenanthrene). rsc.organnualreviews.org This was achieved through a series of reactions that included reduction of the pimaric acid ester to dextro-pimarol, followed by dehydration and dehydrogenation. annualreviews.org These synthetic efforts were crucial in establishing the fundamental carbon skeleton of pimaric acid. annualreviews.orginsaindia.res.in The synthesis of retene (B1680549) (1-methyl-7-isopropylphenanthrene) from abietic acid, a related resin acid, further supported the structural elucidation of this class of compounds. annualreviews.orginsaindia.res.indntb.gov.ua

Structural Modification and Derivatization of Pimaric Acid

The chemical structure of pimaric acid, featuring a carboxylic acid group and two isolated double bonds, offers several sites for modification. google.com These modifications can lead to a wide range of derivatives with potentially useful properties.

The carboxylic acid group is a common target for derivatization. For example, it can be esterified or converted into amides. The levopimaric acid–maleic anhydride adduct, maleopimaric acid, has been used as a starting material to synthesize various derivatives, including triamides, amido amidines, and amido diesters. researchgate.net The anhydride group of maleopimaric acid can be reacted with amines to form N-arylimides. belnauka.by

The double bonds in the pimaric acid skeleton can also be functionalized. For instance, the vinyl group at C13 is a key feature of pimaric-type resin acids and can be a site for further chemical reactions. google.com Additionally, the double bond at C8(14) can be isomerized to the C8(9) position to form 8,15-pimaric acid, a less common isomer. google.com This isomerization can be achieved by treating pimaric acid with an acid catalyst in a solvent like glacial acetic acid, often with the assistance of microwave heating. google.com

Utilization of Active Functional Groups (e.g., Carboxyl, Exocyclic Vinyl) for Chemical Transformation

The molecular structure of pimaric acid contains active functional groups, notably the carboxyl group and an exocyclic vinyl group, which can be transformed into various derivatives. google.comgoogle.com These reactive sites allow for a wide range of chemical modifications, enabling the synthesis of new compounds for specific applications. google.com

The carboxyl group can undergo standard transformations such as esterification. wikipedia.org For analytical purposes, such as gas chromatography/mass spectrometry (GC/MS), the polarity of the carboxyl group is often reduced through derivatization methods like methylation or silylation to produce methyl esters or trimethylsilyl (B98337) (TMS) esters, respectively. fortlewis.edu Beyond analytics, the carboxyl group's acidity can catalyze reactions like the thermal isomerization of other resin acids. scialert.net

The exocyclic vinyl group is also a key site for chemical reactions. During the palladium-on-charcoal disproportionation of rosin, the exocyclic vinyl group of pimaric and isopimaric-type resin acids is readily and completely hydrogenated. usda.govirtree.comtandfonline.comtandfonline.comresearchgate.net This preferential hydrogenation of the less sterically hindered exocyclic double bond is a well-known transformation for terpenoids and is favored both kinetically and thermodynamically. tandfonline.com

Table 1: Key Functional Groups of Pimaric Acid and Their Transformations

Functional Group Type of Transformation Resulting Structure/Derivative Reference(s)
Carboxyl (-COOH) Esterification (e.g., with methanol) Methyl pimarate fortlewis.edu
Carboxyl (-COOH) Silylation (e.g., with BSTFA) Trimethylsilyl (TMS) ester fortlewis.edu
Exocyclic Vinyl (-CH=CH₂) Hydrogenation Dihydropimaric acid derivatives usda.govirtree.comtandfonline.com

Synthesis of Maleated Pimaric Acid and its Esters

One of the most significant industrial modifications of resin acids is the formation of adducts through Diels-Alder reactions. Maleated pimaric acid, more commonly known as maleopimaric acid (MPA), is synthesized through this pathway. tandfonline.comscialert.net The reaction occurs between a dienophile, maleic anhydride, and levopimaric acid. scialert.nettandfonline.com While levopimaric acid is the direct reactant, other abietic-type resin acids like abietic, neoabietic, and palustric acids can isomerize to the reactive levopimaric acid at elevated temperatures or under acidic catalysis, which then forms the Diels-Alder adduct with maleic anhydride. scialert.nettandfonline.comscialert.net The synthesis can be carried out under various conditions, including at room temperature or by heating up to 200°C, sometimes with the use of solvents like acetic acid or under microwave irradiation to improve efficiency. tandfonline.comresearchgate.netgoogle.combelnauka.by

Table 2: Selected Synthesis Conditions for Maleopimaric Acid (MPA)

Reactants Temperature Duration Solvent/Catalyst Reference(s)
Rosin, Maleic Anhydride 200°C 2 hours None specified asianpubs.orgasianpubs.org
Purified Abietic Acid, Maleic Anhydride (1:6.2 molar ratio) 200°C 1 hour Nitrogen atmosphere scialert.net
Rosin, Maleic Anhydride, Acetic Acid 120°C 2 hours Acetic Acid google.com
Rosin, Maleic Anhydride Room Temperature Several days None specified tandfonline.com

Maleopimaric acid is a tribasic acid anhydride, and its carboxyl groups are readily derivatized, with esters being among the most important derivatives. belnauka.by A variety of esters have been synthesized for different applications. For instance, the regioselective formation of a monoethyl ester can be achieved by first treating MPA with thionyl chloride (SOCl₂) to form the acid chloride, followed by a reaction with ethanol. belnauka.byasianpubs.org Complete esterification to form the trimethyl ester has been accomplished by reacting MPA with methanol (B129727) in an autoclave at high temperatures. belnauka.by Other derivatives include the triallyl ester, synthesized from the triacid form of MPA and allyl bromide, and various polyacrylic esters. belnauka.by

Table 3: Examples of Maleopimaric Acid (MPA) Esters

Ester Derivative Synthesis Method Reference(s)
Monoethyl maleopimarate Reaction of MPA with SOCl₂, followed by treatment with ethanol. belnauka.byasianpubs.orgasianpubs.org
Trimethyl maleopimarate Reaction of MPA with methanol in an autoclave at 250°C. belnauka.by
Triallyl maleopimarate Reaction of MPA triacid with allyl bromide. belnauka.by
Triglycidyl maleopimarate Two-stage reaction of MPA with epichlorohydrin. belnauka.by
Vinyl maleopimarate Reaction of MPA with vinyl acetate catalyzed by a mercury salt. belnauka.by
MPA Cellulose (B213188) Esters Reaction of microcrystalline cellulose with monoacid chloride of MPA. researchgate.net

Derivatization for Chiral Ligand Synthesis

The inherent chirality and rigid polycyclic structure of diterpenes like pimaric acid make them valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.govdeepdyve.comsibran.ru The stereospecific transformation of these naturally occurring compounds provides an efficient pathway to optically pure ligands, which are crucial for catalyzing enantioselective reactions. sibran.rupsu.edu

Derivatives of pimaric acid, particularly the adducts formed with dienophiles like maleic anhydride (maleopimaric acid) and fumaric acid (fumaropimaric acid), serve as key starting materials. researchgate.net These adducts have been successfully used to prepare chiral organophosphorus ligands, such as bisphosphines, from the decahydrophenanthrene series. belnauka.byresearchgate.net For example, chiral bisphosphinic ligands have been synthesized from MPA methyl ester through a multi-step process involving reduction, protection/deprotection, and reaction with phosphine (B1218219) chlorides. belnauka.by Cationic Rh(I) complexes prepared with these ligands have been tested as catalysts for the asymmetric hydrogenation of precursors to amino acids, achieving high yields and significant enantiomeric excess. belnauka.byresearchgate.net

Beyond phosphines, other types of chiral ligands have been synthesized. Starting from diterpenes, chiral urea (B33335) and thiourea (B124793) derivatives have been prepared and used in Rh(I) and Ru(II) complexes for asymmetric hydrogenation. nih.govdeepdyve.com Furthermore, fumaropimaric acid has been converted into novel, optically pure chiral 1,2-diamines via a Curtius rearrangement, and these diamines have been studied as ligands in copper-catalyzed asymmetric Henry reactions. sibran.ru The unique, rigid framework of the pimaric acid skeleton is instrumental in creating a well-defined chiral environment around the metal center in these catalytic systems. rsc.org

Table 4: Chiral Ligands Derived from Pimaric Acid Derivatives

Pimaric Acid Precursor Ligand Type Application/Reaction Reference(s)
Maleopimaric Acid (MPA) Chiral bisphosphinic ligands Rh(I) catalysts for asymmetric hydrogenation belnauka.by
Fumaropimaric Acid Chiral bisphosphines Rh(I) catalysts for asymmetric hydrogenation researchgate.net
Fumaropimaric Acid Chiral 1,2-diamines Ligands for copper-catalyzed asymmetric Henry reaction sibran.ru
Diterpenes (general) Chiral phosphines, ureas, thioureas Rh(I) and Ru(II) catalysts for asymmetric reduction nih.govdeepdyve.com

Advanced Analytical Methodologies for Pimaric Acid Characterization and Quantitation

Chromatographic Techniques for Pimaric Acid Analysis

Chromatography stands as a cornerstone for the separation and analysis of pimaric acid from complex mixtures. The high structural similarity among diterpene resin acids (DRAs) and their poor UV absorption make chromatographic separation and detection challenging. frontiersin.orgnih.govresearchgate.netresearcher.lifex-mol.net

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful and sensitive technique for the analysis of pimaric acid. diva-portal.orgcreative-biolabs.com This hyphenated method combines the separation capabilities of HPLC with the mass-resolving power of MS, allowing for both quantification and structural elucidation. creative-biolabs.com

Methodologies have been developed using HPLC/ESI-MS for the measurement of resin acids, including pimaric acid, in various matrices such as dust, skin, and urine samples. diva-portal.org For instance, the chromatographic separation of abietic acid and pimaric acid has been successfully achieved using a polar-embedded C12 stationary phase. diva-portal.org The use of ESI-MS provides significantly lower detection limits compared to traditional gas chromatography-flame ionization detection (GC/FID) methods. diva-portal.org Furthermore, HPLC/ESI-MS avoids the need for derivatization, which can sometimes lead to undesirable oxidation of the analytes. diva-portal.org

However, a notable challenge with some LC-ESI-MS methods is the insufficient separation of structural isomers like abietic, isopimaric, and pimaric acids under various evaluated LC conditions. researchgate.net This co-elution can hinder the individual measurement of these isomers, making the method more suitable for total resin acid analysis in certain applications where isomeric speciation is not a primary requirement. researchgate.net

Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC)

Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a superior and environmentally friendly alternative for the analysis of pimaric acid and other DRAs. frontiersin.orgnih.govresearchgate.net This technique utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier, leading to faster separations and reduced organic solvent consumption compared to conventional HPLC. researchgate.netresearchgate.net

A validated UHPSFC method coupled with a quadrupole mass detector has been developed for the simultaneous separation and quantitation of eight DRAs, including pimaric acid, in under 20 minutes. frontiersin.orgnih.govresearchgate.net This method demonstrates excellent selectivity, accuracy, and linearity, making it a robust tool for quality control. frontiersin.orgx-mol.net

The choice of stationary and mobile phases is critical for achieving successful separation of pimaric acid and its isomers in UHPSFC. A significant advancement has been the use of a Torus 2-Picolylamin (2-PIC) column (3.0 mm × 100 mm; 1.7 µm particle size). frontiersin.orgnih.govresearchgate.net This stationary phase has demonstrated excellent selectivity for a mixture of eight DRAs. frontiersin.orgnih.govresearchgate.net

The mobile phase typically consists of supercritical CO2 and an organic modifier, such as ethanol (B145695). frontiersin.orgnih.govresearchgate.net The gradient elution, where the proportion of the organic modifier is varied during the run, allows for the effective separation of compounds with different polarities. The versatility of SFC allows for the use of various stationary phase chemistries, including silica (B1680970), reversed-phase, and chiral materials, broadening its applicability to a wide range of natural products. researchgate.net

Table 1: Optimized UHPSFC-ESI-MS Parameters for Diterpene Resin Acid Separation

ParameterValue
Column Torus 2-Picolylamin (2-PIC) (3.0 mm × 100 mm; 1.7 µm) frontiersin.orgnih.govresearchgate.net
Mobile Phase Supercritical CO2 and Ethanol frontiersin.orgnih.govresearchgate.net
Detection Quadrupole Mass Detector frontiersin.orgnih.govresearchgate.net
Analysis Time < 20 minutes frontiersin.orgnih.govresearchgate.net
Linearity (R2) ≥ 0.99 frontiersin.orgx-mol.net
Recovery Rates 87–108% frontiersin.org

The primary challenge in the chromatographic separation of pimaric acid lies in the presence of numerous structurally similar isomers. frontiersin.orgnih.govresearcher.life Isomers are molecules that share the same molecular formula but have different structural arrangements, which can lead to different physical, chemical, and biological properties. rotachrom.com The separation of these isomers is crucial for accurate quantification and for understanding the specific properties of each compound. rotachrom.com

Conventional liquid chromatography systems often struggle to achieve sufficient separation of these isomers. frontiersin.orgnih.govx-mol.net While gas chromatography requires a time-consuming derivatization step and can lead to long analysis times of over 60 minutes. frontiersin.orgnih.govx-mol.net The development of UHPSFC methods has significantly addressed these challenges, providing a rapid and efficient means of separating complex mixtures of resin acid isomers. frontiersin.orgnih.govresearchgate.net The unique selectivity of SFC, combined with optimized stationary phases, has proven effective in resolving these closely related compounds. researchgate.net

Spectroscopic Characterization of Pimaric Acid and its Derivatives (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pimaric acid and its derivatives. mdpi.comresearchgate.net ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure determination.

In ¹H-NMR spectroscopy, specific protons of pimaric acid can be distinguished. For example, the C(H)-15 proton of pimaric acid gives a characteristic signal at 5.67 ppm. mdpi.com This allows for its differentiation from other pimarane-type resin acids like isopimaric acid, whose C(H)-15 proton appears at 5.84 ppm. mdpi.com

Table 2: Characteristic ¹H-NMR Chemical Shifts for Pimarane-Type Resin Acids

CompoundDistinguishing ProtonChemical Shift (ppm)
Pimaric acidC(H)-155.67 mdpi.com
Isopimaric acidC(H)-155.84 mdpi.com
Sandaracopimaric acidC(H)-145.22 mdpi.com

Microbial Metabolism and Biotransformation of Pimaric Acid

Biodegradation Pathways of Pimaric Acid by Microorganisms

The biodegradation of pimaric acid involves distinct pathways under aerobic and anaerobic conditions, reflecting the different metabolic capabilities of the microorganisms involved.

Under aerobic conditions, microorganisms, particularly bacteria, can completely degrade pimaric acid. ualberta.ca While the specific pathways for pimarane-type acids like pimaric acid are less extensively characterized than those for abietane-type acids, it is known that the presence of an isopropyl group versus methyl and vinyl substituents at the C-13 position dictates the initial steps of degradation. nih.govnih.gov Some bacterial strains isolated on pimarane-type acids, such as isopimaric acid, have demonstrated the ability to also degrade pimaric acid. nih.gov These degradation processes are enzymatic and require oxygen. ualberta.ca Aerobic systems like aerated lagoons and activated sludge have been shown to be effective in reducing the levels of resin acids in industrial effluents. nih.gov However, the efficiency can be variable, and sometimes more persistent and toxic compounds can be formed. nih.gov Studies have shown that pimarane-type resin acids are generally considered more resistant to biodegradation than abietane-type acids. researchgate.netchalmers.se

The biotransformation of pimaric acid under anaerobic conditions is a slower and less complete process compared to aerobic degradation. researchgate.netsemanticscholar.org There is no conclusive evidence of the complete degradation of the pimaric acid carbon skeleton under anoxic conditions, and pure anaerobic cultures capable of using resin acids as their sole carbon source have not been isolated. nih.gov

Anaerobic incubation of sediments containing pimaric acid has shown a significant reduction in its concentration compared to sterile controls. researchgate.net The proposed anaerobic transformation pathway for pimaric acids is thought to be a multi-stage process, potentially leading to the formation of pimanthrene. semanticscholar.org This process primarily involves partial metabolism, generating products like aromatized and decarboxylated compounds that are thought to persist in the environment. researchgate.net For instance, after 264 days of anaerobic incubation, only a 50% decrease in total resin acid concentration was observed, with the formation of several resin-derived compounds. jyu.fi

Identification and Characterization of Pimaric Acid-Degrading Microorganisms

A variety of microorganisms, including both bacteria and fungi, have been identified with the capability to degrade pimaric acid.

Several bacterial genera are known to be involved in the degradation of resin acids. taylorandfrancis.com Mesophilic bacteria, in particular, have been isolated and characterized for this ability. taylorandfrancis.com

Pseudomonas spp. : Several species within this genus are prominent resin acid degraders. For example, Pseudomonas abietaniphila BKME-9 can grow on various abietane (B96969) resin acids and its enzymatic systems are induced by pimaric acids, although it doesn't grow on them. nih.gov Two other Pseudomonas strains, IpA-1 and IpA-2, were isolated for their ability to grow on isopimaric acid and were also found to grow on pimaric acid. nih.govtaylorandfrancis.com Strain IpA-1 demonstrated a removal rate of 0.56 µmol of isopimaric acid per mg of protein per hour. nih.govtaylorandfrancis.com Analysis of 16S rDNA sequences has placed these isolates within the Pseudomonas sensu stricto group. nih.gov

Alcaligenes and Comamonas spp. : Studies have shown that bacteria from these genera can degrade several types of resin acids. When grown in the presence of 300 mg/L of resin acids, these bacteria were able to degrade six of the tested acids after eight days of incubation. taylorandfrancis.com

Zoogloea resiniphila : This bacterium has been used in bioaugmentation studies to enhance resin acid removal in sequencing batch reactors. researchgate.net

Other bacterial strains : A variety of other bacteria, including Bacillus spp., Flavobacterium spp., Arthrobacter, and Sphingomonas, have also been identified as having resin acid-degrading capabilities. taylorandfrancis.com

Table 1: Examples of Pimaric Acid-Degrading Bacteria and Their Characteristics

Bacterial StrainGrowth Substrate(s)Key FindingsReference(s)
Pseudomonas sp. IpA-1Isopimaric acid, Pimaric acid, Abietic acid, Dehydroabietic acidCapable of anaerobic growth with nitrate. Removed isopimaric acid at a rate of 0.56 µmol/mg protein/hour. nih.govtaylorandfrancis.com
Pseudomonas sp. IpA-2Isopimaric acid, Pimaric acid, Dehydroabietic acidRemoved isopimaric acid at a rate of 0.13 µmol/mg protein/hour. nih.govtaylorandfrancis.com
Comamonas spp.Resin acidsDegraded six different resin acids over an 8-day incubation period. taylorandfrancis.com
Alcaligenes spp.Resin acidsDegraded six different resin acids over an 8-day incubation period. taylorandfrancis.com
Pseudomonas abietaniphila BKME-9Abietane resin acidsEnzymes induced by pimaric acid. Used in bioaugmentation studies. nih.govresearchgate.net
Zoogloea resiniphila DhA-35Resin acidsEnhanced resin acid removal in sequencing batch reactors. researchgate.net

Fungi, particularly wood-inhabiting fungi, play a role in the natural degradation of resin acids in wood. researchgate.netcdnsciencepub.com

Rhodonia placenta : This brown-rot fungus has been shown to efficiently degrade pimaric acid along with other resin acids like dehydroabietic acid and abietic acid during growth on spruce and Scots pine wood. chalmers.seresearchgate.net

Dichomitus squalens : Similar to R. placenta, this white-rot fungus also demonstrated the ability to degrade pimaric acid in spruce bark. chalmers.se

Mortierella isabellina : This fungus has been studied for its ability to biodegrade dehydroabietic acid, a related resin acid. researchgate.net

Other fungal species : Other fungi reported to have resin acid degrading properties include Ophiostoma and Lecythophora spp., which achieved up to 67% resin acid degradation on wood chips. taylorandfrancis.com Additionally, Chaetomium cochliolidae, Corticum sasaki, and Fomes annosus have been mentioned in the context of resin acid degradation. taylorandfrancis.com

Table 2: Examples of Fungi Involved in Pimaric Acid Degradation

Fungal SpeciesTypeKey FindingsReference(s)
Rhodonia placentaBrown-rotEfficiently degraded pimaric acid in spruce bark and Scots pine wood. chalmers.seresearchgate.net
Dichomitus squalensWhite-rotConverted pimaric acid during growth on spruce bark. chalmers.se
Ophiostoma spp.Not specifiedAchieved up to 67% total resin acid degradation on lodgepole pine sapwood chips. taylorandfrancis.com
Lecythophora spp.Not specifiedAchieved up to 67% total resin acid degradation on lodgepole pine sapwood chips. taylorandfrancis.com

Genetic and Enzymatic Basis of Pimaric Acid Biodegradation

The genetic and enzymatic systems for the biodegradation of abietane-type resin acids have been studied more extensively than those for pimarane-type acids. researchgate.net In gram-negative bacteria, distinct biochemical pathways exist for the degradation of abietane and pimarane-type resin acids. researchgate.net

In Pseudomonas abietaniphila BKME-9, a well-studied abietane-degrading bacterium, the degradation pathway is encoded by the dit gene cluster. researchgate.netnih.gov This cluster contains genes for a novel class of ring-hydroxylating dioxygenase, including its ferredoxin and alpha- and beta-subunits, as well as an extradiol ring-cleavage dioxygenase. researchgate.net The expression of these genes is controlled by an IclR-type transcriptional regulator, DitR. nih.gov

While P. abietaniphila BKME-9 does not grow on pimaric acid, the compound does induce the expression of the dit genes, suggesting that the regulatory system recognizes pimarane (B1242903) structures. nih.gov This indicates a degree of cross-reactivity in the enzymatic systems. For bacteria that can grow on pimaric acid, like Pseudomonas sp. IpA-1, growth on isopimaric acid induces an enzymatic system capable of transforming pimaric acid. nih.gov However, complete consumption of pimaric acid by these strains was not observed, suggesting potential metabolic bottlenecks or the production of recalcitrant intermediates. nih.gov The ability of some bacteria to degrade both pimarane and abietane resin acids is rare, highlighting the specificity of the involved enzymatic pathways. chalmers.se

Future Directions and Emerging Research Avenues for Pimaric Acid

Integration of Omics Technologies in Pimaric Acid Research

The holistic, data-rich approach of "omics" technologies offers a powerful lens through which to understand the complex interactions of pimaric acid within biological systems. nih.govomu.edu.tr The integration of genomics, transcriptomics, proteomics, and metabolomics is set to revolutionize our understanding of this natural compound, from its biosynthesis to its functional effects. nih.govosti.gov

Transcriptomics and Metabolomics: These technologies are crucial for elucidating the mechanisms of action behind pimaric acid's known biological activities, such as its anti-biofilm properties. researchgate.net By analyzing the complete set of RNA transcripts (transcriptome) and metabolites (metabolome) in cells or organisms exposed to pimaric acid, researchers can identify the specific cellular pathways that are perturbed. researchgate.net For instance, studies on its effect on pathogens can reveal which genes and metabolic pathways related to biofilm formation are inhibited. researchgate.net This approach provides a systems-level view of the compound's impact, moving beyond a single target to a network of interactions. omu.edu.tr

Genomics and Proteomics: Understanding and optimizing the production of pimaric acid can be greatly enhanced through genomics and proteomics. By sequencing the genomes of pine species or microorganisms that produce resin acids, scientists can identify the genes encoding the enzymes responsible for their biosynthesis. This genetic blueprint allows for targeted genetic engineering to increase yields. Proteomics, the large-scale study of proteins, can then be used to quantify the expression of these biosynthetic enzymes under various conditions, further guiding efforts to create efficient microbial cell factories for sustainable pimaric acid production. osti.gov The integrated analysis of multi-omics data is expected to accelerate the design-build-test-learn cycle in metabolic engineering for biomanufacturing. osti.gov

Computational Approaches in Pimaric Acid-Related Drug Discovery and Material Science

Computational methods have become indispensable tools in chemical and materials research, reducing costs and accelerating the pace of discovery. nih.govfrontiersin.org For a molecule like pimaric acid, these in silico techniques are critical for predicting its potential and guiding experimental work.

Drug Discovery: In the realm of drug discovery, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being employed. nih.govsilicos-it.be

QSAR models can correlate variations in the chemical structure of pimaric acid derivatives with their biological activity, helping to predict the potency of new, unsynthesized compounds. silicos-it.be

Molecular docking simulates the binding of pimaric acid to the active sites of therapeutic targets, such as proteins involved in cancer progression or microbial infections. frontiersin.orgnih.gov This helps to prioritize which compounds are most likely to be effective.

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features in pimaric acid responsible for its biological effects, guiding the design of novel molecules with improved properties. researchgate.netscielo.org.mx

Material Science: Computational studies are also vital in predicting the properties of materials derived from pimaric acid. For example, simulations can be used to understand how incorporating the rigid, hydrophobic structure of pimaric acid into polymers, like silicone rubber, affects their thermal stability and mechanical properties. researchgate.net These predictive models allow for the rational design of new bio-based materials with desired characteristics before undertaking costly and time-consuming laboratory synthesis.

Sustainable Production and Valorization of Pimaric Acid

As industries shift towards a bio-based economy, the sustainable production and valorization of renewable resources like pimaric acid have become a key research focus. Pimaric acid is naturally sourced from pine resin, which can be harvested from living trees, or obtained as a byproduct of the paper pulping industry in the form of tall oil. chemeurope.comscispace.comcarst.com

Future research is focused on two main areas:

Enhancing Natural Production: This involves developing optimized forestry practices and using biotechnological tools, as mentioned in the omics section, to increase the yield of resin acids from natural and microbial sources.

Valorization through Chemical Transformation: Valorization refers to the process of converting a low-value byproduct into higher-value substances. scispace.com Pimaric acid serves as a versatile bio-based platform chemical. Research is actively exploring chemical modifications to create a range of commercially valuable products. This includes:

Esterification: Converting pimaric acid into its methyl esters, which can be used as plasticizers or potentially as components of biodiesel. scispace.comredalyc.org

Polymerization: Utilizing the double bonds in the pimaric acid structure for polymerization reactions, creating new biopolymers. gavinpublishers.com The rigid hydrophenanthrene ring of pimaric acid can be incorporated into materials like silicone rubber to enhance thermal stability. researchgate.net

Additive Manufacturing: Rosin (B192284), which contains pimaric acid, has been successfully blended with other sustainable materials to create composites for 3D printing, demonstrating a route to high-volume, eco-friendly manufacturing. scientific.net

Interdisciplinary Applications of Pimaric Acid Research

The study of pimaric acid inherently bridges multiple scientific fields, and its future applications are expected to be highly interdisciplinary.

Medicine and Pharmacology: Pimaric acid and its isomers are known to possess a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. caf.ac.cnnih.gov Future research will involve collaborations between chemists, biologists, and clinicians to develop these natural compounds into therapeutic agents. For example, its use in complex formulations for chronic wound care combines materials science with medicine. nih.gov Its potential as an anti-biofilm agent is relevant to both infectious disease and the development of medical devices resistant to microbial colonization. researchgate.netnih.gov

Material Science and Engineering: Pimaric acid is a valuable building block for creating sustainable materials. uc.pt Its rigid and hydrophobic structure is being exploited to develop new bioplastics, adhesives, and composites. researchgate.netontosight.ai Research in this area combines natural product chemistry with polymer science and engineering to design materials for applications ranging from biomedical devices to eco-friendly packaging. uc.pt

Biomolecular Archaeology: In a fascinating intersection of chemistry and humanities, resin acids like pimaric acid serve as important biomarkers. The detection of isopimaric acid, an isomer of pimaric acid, in substances found in ancient Egyptian embalming workshops provides chemical evidence of the specific materials (likely conifer resins) used in mummification rituals, offering new insights into ancient technologies and trade routes. mpg.de

Agriculture: The documented pesticidal activities of pimaric-type resin acids open up avenues for the development of bio-based pesticides. caf.ac.cn This research path involves expertise from organic chemistry, entomology, and agricultural science to create effective and potentially more environmentally benign alternatives to synthetic pesticides.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Pimaric Acid (L) in plant extracts?

  • Methodological Answer : Combine chromatographic techniques (e.g., HPLC or GC) with mass spectrometry (MS) for precise identification. Validate methods using reference standards and spike-recovery experiments to ensure accuracy. For quantification, use calibration curves with triplicate runs to minimize variability. Structural confirmation via NMR (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} spectra) is critical for distinguishing Pimaric Acid (L) from isomers .

Q. How can researchers design experiments to isolate Pimaric Acid (L) from complex biological matrices?

  • Methodological Answer : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polarity-matched solvents (e.g., ethyl acetate for diterpenoids). Optimize pH and temperature to enhance yield. Include a purification step via flash chromatography or preparative TLC, followed by purity assessment using UV-Vis spectroscopy or melting point analysis .

Q. What are the standard protocols for synthesizing Pimaric Acid (L) derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use esterification or amidation reactions to modify the carboxylic acid group. Monitor reaction progress via TLC or FTIR. Purify derivatives using recrystallization or column chromatography, and confirm structures with 1H^{1}\text{H}-NMR and high-resolution MS. Include negative controls (e.g., unmodified Pimaric Acid) in bioassays to validate derivative-specific effects .

Q. How should researchers address inconsistencies in reported spectroscopic data for Pimaric Acid (L)?

  • Methodological Answer : Cross-reference data with peer-reviewed databases (e.g., PubChem, SciFinder) and primary literature. Replicate experiments under identical conditions (solvent, temperature, instrument calibration) to identify methodological discrepancies. Publish corrigenda or correspondence to clarify errors .

Advanced Research Questions

Q. What factorial design approaches are optimal for studying the synergistic effects of Pimaric Acid (L) with other phytochemicals?

  • Methodological Answer : Implement a 2k2^k factorial design to test interactions between variables (e.g., concentration ratios, exposure time). Use ANOVA to analyze main and interaction effects. Include response surface methodology (RSM) for non-linear relationships. Validate models with confirmation experiments and report effect sizes with 95% confidence intervals .

Q. How can in vitro and in vivo models be integrated to assess the anti-inflammatory mechanisms of Pimaric Acid (L)?

  • Methodological Answer : Use LPS-stimulated macrophages (RAW 264.7) for in vitro cytokine profiling (ELISA, qPCR). Transition to murine models (e.g., carrageenan-induced paw edema) for in vivo validation. Apply omics approaches (e.g., transcriptomics, metabolomics) to identify signaling pathways. Ensure ethical compliance (e.g., ARRIVE guidelines) and include power analysis for sample size determination .

Q. What strategies resolve contradictions in reported bioactivity data for Pimaric Acid (L) across studies?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate data. Stratify results by experimental conditions (e.g., cell lines, assay protocols). Perform sensitivity analysis to identify outliers. Replicate key studies in standardized conditions (e.g., ATCC-validated cell lines, controlled solvent vehicles) .

Q. How can researchers investigate the role of Pimaric Acid (L) in modulating oxidative stress pathways at the molecular level?

  • Methodological Answer : Apply CRISPR/Cas9 gene editing to knockout antioxidant enzymes (e.g., SOD, CAT) in cell lines. Measure ROS levels via fluorescence probes (e.g., DCFH-DA) and correlate with protein expression (Western blot). Use molecular docking simulations to predict interactions with redox-sensitive transcription factors (e.g., Nrf2) .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument settings) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
  • Peer Review Preparation : Preemptively address potential reviewer critiques by including negative results, limitations, and alternative interpretations in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.